molecular formula C12H10O4 B2637307 7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 670275-28-2

7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B2637307
CAS No.: 670275-28-2
M. Wt: 218.208
InChI Key: SVJUCZRXXOSNKR-UHFFFAOYSA-N
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Description

7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that includes a chromene core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2-hydroxybenzaldehyde and cyclopentanone. The reaction proceeds through aldol condensation followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with optimized reaction conditions and catalysts could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield alcohols.

Scientific Research Applications

7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2H-chromene: Shares a similar chromene core but lacks the dihydroxy and cyclopenta groups.

    Pyrano[2,3-f]chromene: Contains a fused pyran ring, making it structurally similar but with different functional groups.

Uniqueness

7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific arrangement of hydroxyl groups and the cyclopenta ring fused to the chromene core. This unique structure contributes to its distinct chemical properties and potential biological activities .

Properties

IUPAC Name

7,8-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-9-4-8-6-2-1-3-7(6)12(15)16-11(8)5-10(9)14/h4-5,13-14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJUCZRXXOSNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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